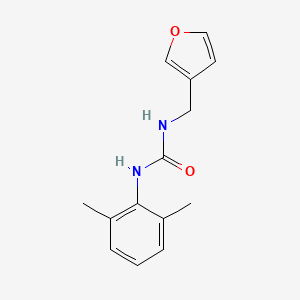
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea, also known as DPFMU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Wirkmechanismus
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea inhibits tubulin polymerization by binding to the colchicine-binding site on tubulin, resulting in the disruption of microtubule dynamics. This leads to the inhibition of cell division and ultimately, cell death. Microtubules play a crucial role in various cellular processes, including cell division, intracellular transport, and cell signaling. Therefore, the inhibition of microtubule dynamics by 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has potential applications in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea exhibits anti-angiogenic effects, which may contribute to its anticancer activity. In animal studies, 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been shown to exhibit low toxicity and good bioavailability. However, further studies are needed to determine the long-term effects of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea in lab experiments is its high potency and selectivity towards cancer cells. Additionally, 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea exhibits low toxicity and good bioavailability, making it a promising candidate for further development as an anticancer agent. However, one limitation of using 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea in lab experiments is its limited solubility in aqueous solutions, which may affect its efficacy and bioavailability.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea. One potential direction is the optimization of the synthesis method to improve the yield and purity of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea. Additionally, further studies are needed to determine the long-term effects of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea on human health and its potential applications in the treatment of other diseases. Furthermore, the development of novel formulations and delivery systems may improve the solubility and bioavailability of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea, making it a more effective anticancer agent.
Synthesemethoden
The synthesis of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 2,6-dimethylphenyl isocyanate with furfurylamine in the presence of a catalyst, such as triethylamine. The resulting product is a white crystalline solid with a melting point of 129-130°C. The purity of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea can be confirmed using spectroscopic techniques, such as infrared and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Studies have shown that 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea involves the inhibition of tubulin polymerization, which is essential for cell division. Additionally, 1-(2,6-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been studied for its potential use as a pesticide, as it exhibits insecticidal activity against several insect species.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-4-3-5-11(2)13(10)16-14(17)15-8-12-6-7-18-9-12/h3-7,9H,8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVZXJGRWDUNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

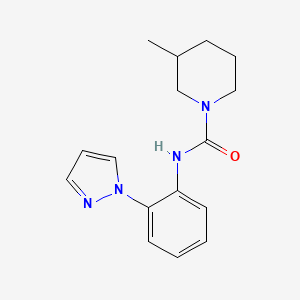
![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)
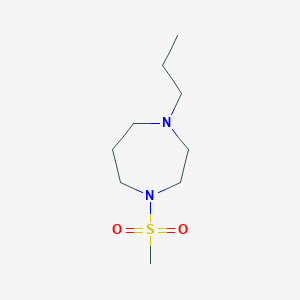

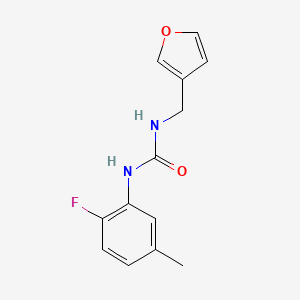

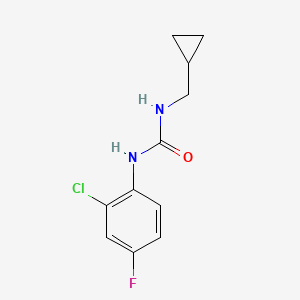
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)

![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)
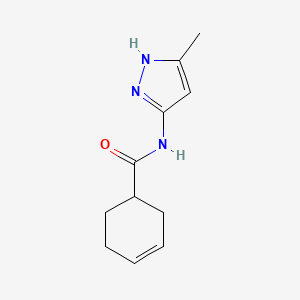

![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)